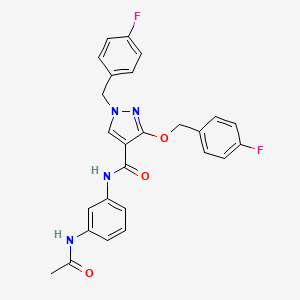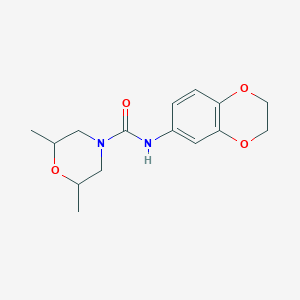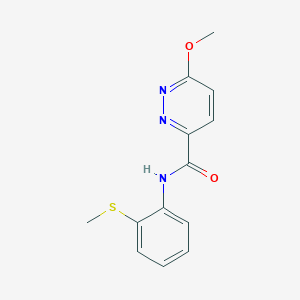
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone, also known as MDPV, is a designer drug that belongs to the class of synthetic cathinones. It is a potent stimulant that acts on the central nervous system and produces effects similar to those of cocaine and amphetamines. In recent years, MDPV has gained popularity as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States. Despite its illicit use, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Detection Methods
The study of mass spectrometric and pyrolytic behavior of aryl-substituted isoxazolines, including compounds with structures related to 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone, highlights their potential in analytical applications. These compounds' unique fragmentation patterns under various ionization techniques (electron ionization, positive chemical ionization, and fast atom bombardment) enable their use in the detection and identification of complex mixtures in plant extracts (Dallakian et al., 1998).
Drug Design and Medicinal Chemistry
Compounds with the isoxazole moiety, including those structurally similar to 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone, have been explored for their antimicrobial properties. Novel series of isoxazoles have shown promising in vitro activity against bacterial and fungal organisms, indicating potential applications in developing new antimicrobial agents (Kumar et al., 2019).
Materials Science
In materials science, compounds with the isoxazole ring have been utilized in the synthesis of low-cost emitters with large Stokes' shifts. These materials exhibit remarkable fluorescence properties, which can be tuned based on the chemical structure, making them suitable for various applications, including luminescent materials and organic light-emitting diodes (OLEDs) (Volpi et al., 2017).
Organic Synthesis
Isoxazoles, including derivatives similar to the compound , serve as versatile reagents in organic synthesis. They have been used in regioselective synthesis, demonstrating their utility in constructing complex organic molecules with potential pharmacological activities. Such compounds are considered potent pharmacophores, widely used in drug design and medicinal chemistry (Ostrovskyi et al., 2011).
Eigenschaften
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-6-4-5-12(9-14)15-10-13(17-21-15)11-16(19)18-7-2-3-8-18/h4-6,9-10H,2-3,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLONUMBZUMVKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2586718.png)

![N-(2-fluorophenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2586721.png)







![5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2586736.png)


